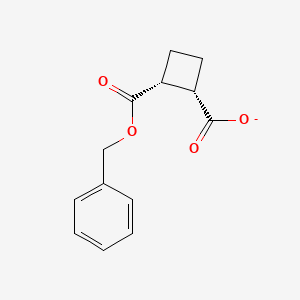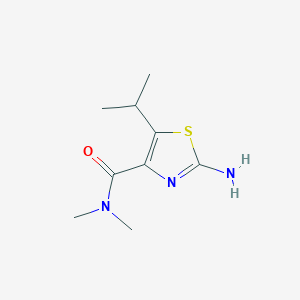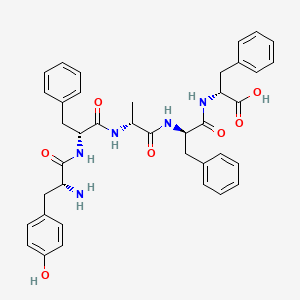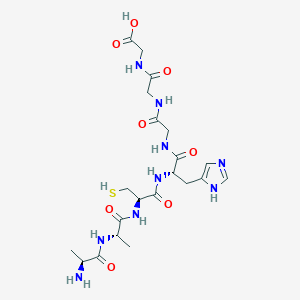
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclobutane ring substituted with a phenylmethoxycarbonyl group and a carboxylate group, making it a valuable intermediate in various synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropanation reactions, where a suitable cyclopropane derivative is subjected to ring expansion to form the cyclobutane ring. This process often employs reagents such as diazo compounds and transition metal catalysts to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation followed by purification steps to isolate the desired enantiomer. Techniques such as chiral chromatography can be employed to achieve high enantiomeric purity, which is crucial for applications in pharmaceuticals and other fields .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenylmethoxycarbonyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a precursor for pharmaceutical agents is being explored, especially in the synthesis of drugs with chiral centers.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Wirkmechanismus
The mechanism by which (1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
- (1R,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
- (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
Uniqueness
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, interaction with biological targets, and overall stability, making it a valuable entity in various research and industrial applications .
Eigenschaften
CAS-Nummer |
648433-15-2 |
|---|---|
Molekularformel |
C13H13O4- |
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H14O4/c14-12(15)10-6-7-11(10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/p-1/t10-,11+/m0/s1 |
InChI-Schlüssel |
QPQJKZNHXUCVLC-WDEREUQCSA-M |
Isomerische SMILES |
C1C[C@H]([C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)


![1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline](/img/structure/B12585537.png)






![N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B12585612.png)
![N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12585616.png)
![1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline](/img/structure/B12585617.png)

